molecular formula C16H20N2O2 B13932183 3-piperidin-3-yl-1H-indole-2-carboxylic acid ethyl ester

3-piperidin-3-yl-1H-indole-2-carboxylic acid ethyl ester

Cat. No.: B13932183
M. Wt: 272.34 g/mol
InChI Key: WOAAQAAANYFSBX-UHFFFAOYSA-N
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Description

3-Piperidin-3-yl-1H-indole-2-carboxylic acid ethyl ester is a heterocyclic compound featuring an indole core substituted at position 3 with a piperidin-3-yl group and at position 2 with an ethyl ester moiety. The piperidine ring introduces a tertiary amine functionality, which may enhance solubility in polar solvents and enable interactions with biological targets, such as receptors or enzymes. This compound belongs to a broader class of indole-2-carboxylate derivatives, which are studied for their diverse pharmacological and synthetic applications.

Properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

ethyl 3-piperidin-3-yl-1H-indole-2-carboxylate

InChI

InChI=1S/C16H20N2O2/c1-2-20-16(19)15-14(11-6-5-9-17-10-11)12-7-3-4-8-13(12)18-15/h3-4,7-8,11,17-18H,2,5-6,9-10H2,1H3

InChI Key

WOAAQAAANYFSBX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)C3CCCNC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-piperidin-3-yl-1H-indole-2-carboxylic acid ethyl ester can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core. The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole intermediate. The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to achieve high yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-piperidin-3-yl-1H-indole-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the indole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-piperidin-3-yl-1H-indole-2-carboxylic acid ethyl ester has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-piperidin-3-yl-1H-indole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity. The ethyl ester group can influence the compound’s pharmacokinetic properties, such as absorption and distribution.

Comparison with Similar Compounds

Structural analogs of 3-piperidin-3-yl-1H-indole-2-carboxylic acid ethyl ester primarily differ in the substituents at positions 3 and 5 of the indole ring. Below is a detailed analysis based on the available evidence:

Structural Analogs from Ethyl Indole-2-Carboxylate Derivatives

Key analogs identified in include:

Compound Name Substituent at Position 3 CAS Number Notes
1H-Indole-2-carboxylic acid, 3-ethyl-, ethyl ester Ethyl group 119900-59-3 Linear alkyl substituent
1H-Indole-2-carboxylic acid, 3-(1-methylethyl)-, ethyl ester Isopropyl group 119900-59-3 Branched alkyl substituent
1H-Indole-2-carboxylic acid, 3-propyl-, ethyl ester Propyl group 654640-98-9 Longer alkyl chain
1H-Indole-2-carboxylic acid, 5-formyl-3-propyl-, ethyl ester Propyl + 5-formyl 654641-02-8 Additional functional group at position 5
Target Compound Piperidin-3-yl group Not provided Cyclic amine substituent
Key Observations:

Substituent Polarity and Solubility :

  • The piperidin-3-yl group introduces a nitrogen atom within a six-membered ring, increasing polarity compared to alkyl substituents (e.g., ethyl, isopropyl). This may enhance solubility in aqueous or polar organic solvents, though experimental data are unavailable .
  • In contrast, alkyl-substituted analogs (e.g., 3-ethyl or 3-propyl) are likely more lipophilic, favoring membrane permeability in biological systems.

Synthetic Pathways :

  • describes the synthesis of a related piperidine-indole derivative (1-(2-(benzo[d][1,3]dioxol-5-yl)-6-methylbenzyl)piperidine) via coupling reactions involving pinacol esters. This suggests that similar strategies (e.g., esterification or amidation) could be applied to synthesize the target compound .

Analogs with additional substituents (e.g., 5-formyl in CAS 654641-02-8) demonstrate how functionalization at position 5 can diversify reactivity and applications .

Stability and Reactivity

discusses the thermal instability of ethyl esters in β-aminocrotonic acid derivatives, which undergo cyclization to dihydrofuran derivatives at elevated temperatures.

Biological Activity

3-Piperidin-3-yl-1H-indole-2-carboxylic acid ethyl ester is a compound that integrates a piperidine ring with an indole core, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

PropertyValue
Molecular FormulaC16H20N2O2
Molecular Weight272.34 g/mol
IUPAC NameEthyl 3-piperidin-3-yl-1H-indole-2-carboxylate
InChI KeyWOAAQAAANYFSBX-UHFFFAOYSA-N

Biological Activity Overview

The biological activities of this compound include:

1. Anticancer Activity
Research indicates that compounds with indole structures often exhibit anticancer properties. For instance, derivatives similar to 3-piperidin-3-yl-1H-indole have shown promising results against various cancer cell lines, including breast and liver cancers. In vitro studies demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells .

2. Antimicrobial Properties
Indole derivatives have been noted for their antimicrobial activities. Studies have shown that certain piperidine-containing compounds possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives indicate strong activity against pathogens like Staphylococcus aureus and Escherichia coli .

3. Neuropharmacological Effects
The compound's interaction with serotonin receptors, particularly the 5-HT2A receptor, suggests potential applications in treating neuropsychiatric disorders such as schizophrenia. As antagonists at these receptors, indole derivatives may help alleviate symptoms associated with psychotic disorders .

The biological activity of this compound is largely attributed to its ability to bind to specific receptors and enzymes:

  • Receptor Binding : The indole core facilitates binding to various neurotransmitter receptors, modulating their activity.
  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on enzymes such as Factor Xa, which is crucial in the coagulation cascade .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Anticancer Studies : A study evaluated a series of indole derivatives against cancer cell lines, revealing that modifications to the piperidine ring significantly enhanced anticancer potency .
  • Antimicrobial Testing : Another research effort assessed the antimicrobial efficacy of various piperidine derivatives, finding that certain structural features contributed to increased activity against bacterial strains .

Q & A

Q. What are the standard synthetic routes for preparing 3-piperidin-3-yl-1H-indole-2-carboxylic acid ethyl ester?

The compound can be synthesized via nucleophilic substitution or esterification reactions. A representative method involves reacting 3-piperidin-3-yl-1H-indole with ethyl chloroformate in anhydrous dichloromethane at controlled temperatures (<20°C). After 2 hours, the organic layer is separated, dried with sodium sulfate, and concentrated under reduced pressure, yielding the product with >95% efficiency .

Q. What is the functional role of the ethyl ester group in this compound?

The ethyl ester group enhances solubility in organic solvents, facilitates purification, and acts as a protective group for the carboxylic acid moiety during subsequent reactions. It can also influence pharmacokinetic properties by modulating lipophilicity, which is critical for in vitro assays .

Q. What safety precautions are required when handling this compound?

Safety data for structurally similar piperidine-indole derivatives indicate risks of eye irritation (H319), respiratory irritation (H335), and acute oral toxicity (H302). Researchers must use PPE (gloves, goggles), work in a fume hood, and adhere to protocols for spill management. Consult SDS sheets for specific hazard classifications .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields during functionalization of the ethyl ester group?

Alkylation or acylation of the indole nitrogen can be achieved using sodium hydride in anhydrous DMF under inert atmospheres. For example, substituting the indole N–H with a 2-methoxyethyl group via 1-bromo-2-methoxyethane achieves >98% yield. Key variables include reagent stoichiometry, reaction time (24 hours), and temperature control to avoid side reactions .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Elemental analysis verifies empirical composition (e.g., C, H, N content) .
  • HPLC (≥98% purity) ensures minimal impurities, particularly for biological assays .
  • NMR spectroscopy (1H/13C) confirms regiochemistry, such as distinguishing piperidine C3 substitution and indole C2 ester positioning .

Q. How can researchers resolve contradictions in reported synthetic yields for analogous indole-piperidine esters?

Discrepancies often arise from variations in solvent purity, reagent quality (e.g., anhydrous vs. hydrated conditions), or work-up procedures. For instance, incomplete drying of the organic layer with sodium sulfate may reduce yields. Systematic replication studies with controlled variables (e.g., humidity, catalyst grade) are recommended to identify critical factors .

Methodological Considerations

Q. What strategies are effective for introducing diverse substituents to the piperidine ring?

  • Boc-protection : tert-butoxycarbonyl (Boc) groups stabilize the piperidine nitrogen during functionalization, enabling selective modifications at other positions (e.g., phenyl or hydroxymethyl groups) .
  • Microwave-assisted synthesis : Reduces reaction times for heterocyclic coupling steps, though evidence specific to this compound is limited .

Q. How does the stereochemistry of the piperidine ring impact biological activity?

While direct data for this compound is limited, studies on (R)-4-(piperidin-3-yl)-1H-indole derivatives suggest that stereochemistry influences receptor binding affinity. Chiral HPLC or asymmetric synthesis methods (e.g., chiral auxiliaries) are recommended for enantioselective preparation .

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